molecular formula C4H7NO4 B3053961 (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid CAS No. 57229-74-0

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

Cat. No.: B3053961
CAS No.: 57229-74-0
M. Wt: 133.1 g/mol
InChI Key: RTTYFXMXRFYCHM-REOHCLBHSA-N
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Description

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of butanoic acid and contains both amino and hydroxy functional groups, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as aspartic acid.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Oxidation: The final step involves the oxidation of the intermediate to form the oxo group, completing the synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxy group, yielding different hydroxy derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives with varying degrees of oxidation.

    Reduction Products: Hydroxy derivatives with reduced oxo groups.

    Substitution Products: Substituted derivatives with modified amino or hydroxy groups.

Scientific Research Applications

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound plays a role in metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Interaction: The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function.

    Metabolic Pathways: It participates in metabolic pathways, influencing the production and regulation of other biochemical compounds.

    Cellular Effects: The compound can modulate cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

    Aspartic Acid: A precursor in the synthesis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, sharing similar functional groups.

    Glutamic Acid: Another amino acid with comparable properties and applications.

    4-Hydroxybutanoic Acid: A structurally related compound with different functional groups.

Uniqueness:

    Functional Groups: The presence of both amino and hydroxy groups in this compound provides unique reactivity and versatility.

    Biological Activity: The compound’s specific interactions with enzymes and metabolic pathways distinguish it from other similar compounds.

Properties

IUPAC Name

(2S)-4-amino-2-hydroxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTYFXMXRFYCHM-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517380
Record name (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-74-0
Record name (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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